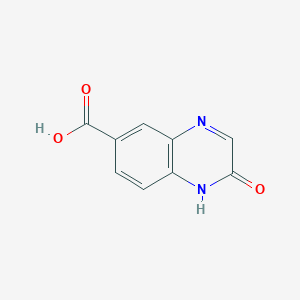

2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

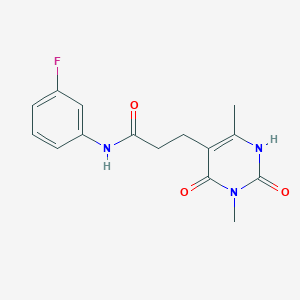

2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid (ODQ) is a heterocyclic organic compound with a molecular formula of C9H6N2O3. It is a derivative of quinoxaline, a class of compounds that have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxamides, which are similar to the compound , has been reported . The synthesis involved the creation of tacrine analogues free of hepatotoxicity. The synthesized carboxamides were evaluated for their inhibitory activity against acetylcholinesterase enzyme (AChE) using an in-house gas chromatography method .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H6N2O3/c1-6-10(14)13(2)9-4-3-7(11(15)16)5-8(9)12-6/h3-5,12H,1H2,2H3, (H,15,16) .Physical And Chemical Properties Analysis

The molecular weight of this compound is 190.158. The compound is a solid at room temperature .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Hydrolysis and Tautomerism Studies: 2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid has been studied for its hydrolysis properties. Compounds like 2-oxo-3-ethoxycarbonylmethylene-1,2,3,4-tetrahydrobenzoquinoxaline have been hydrolyzed to form derivatives such as 2-oxo-3-methyl-1,2-dihydrobenzoquinoxaline, illustrating its chemical versatility (Iwanami et al., 1964). Furthermore, studies on tautomerism, involving derivatives of 2-oxo-1,2-dihydroquinoxaline, have shown the existence of tautomeric equilibria, indicating complex chemical behavior (Mondelli & Merlini, 1966).

Pharmaceutical Research

- Antimicrobial and Antifungal Potential: Research has been conducted on peptide derivatives of 1,2-Dihydro-3-Methyl-2-Oxoquinoxaline-6-Carboxylic Acid, exploring their potential in antimicrobial, antifungal, and antiviral applications. These derivatives have shown promise in targeting human papillomavirus (HPV-16) E6 oncoprotein (Chaudhary et al., 2016).

Organic Synthesis Applications

- New Synthetic Methods: Innovative methods for the synthesis of various compounds using this compound derivatives have been developed. These methods have led to the creation of new benzimidazole derivatives, showcasing the compound's utility in synthetic organic chemistry (Mamedov et al., 2017).

Material Science and Corrosion Studies

- Corrosion Mitigation: Recent studies have synthesized new derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylate and evaluated their potential in mitigating iron and copper corrosion. These studies provide insights into the compound's application in material science, particularly in corrosion protection (Hayani et al., 2021).

Cancer Research

- Anticancer Activity: Research on 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives has shown significant anticancer activity against breast cancer MCF-7 cell line, indicating the potential of this compound derivatives in cancer research (Gaber et al., 2021).

Orientations Futures

The future directions for research on 2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid and related compounds could involve further exploration of their potential biological activities, particularly their inhibitory activity against AChE . This could lead to the development of new therapeutic agents for conditions such as Alzheimer’s disease .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with acetylcholinesterase (ache) in the brain .

Mode of Action

It’s suggested that similar compounds may exert their effects through an addition-elimination mechanism . Furthermore, the presence of chlorine atoms in the molecular structure of related compounds has been found to negatively influence the binding to AChE’s active site .

Biochemical Pathways

Given the potential interaction with ache, it’s plausible that the compound could influence cholinergic signaling pathways .

Result of Action

If the compound does indeed interact with ache, it could potentially influence neuronal signaling and cognitive function .

Propriétés

IUPAC Name |

2-oxo-1H-quinoxaline-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-4-10-7-3-5(9(13)14)1-2-6(7)11-8/h1-4H,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPCUQHSLWJVOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=CC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2369798.png)

![N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2369801.png)

![7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2369805.png)

![N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2369808.png)

![N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}-N-methylamine](/img/structure/B2369811.png)

![2-(2-furyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2369817.png)